N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide
Overview
Description
N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The compound also contains an acetamide group, which is a functional group derived from acetic acid. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide is a derivative of benzimidazole, a class of heterocyclic aromatic compounds . Benzimidazoles have been found to be potent inhibitors of various enzymes and have been extensively explored for a wide range of therapeutic uses . .
Mode of Action
The mode of action of benzimidazole derivatives often involves interaction with their targets, leading to changes in the biological function of these targets
Biochemical Pathways
Benzimidazole derivatives have been associated with various biochemical pathways due to their broad range of pharmacological properties . .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability . .
Result of Action
The result of the action of benzimidazole derivatives can vary widely, depending on their specific targets and mode of action . For instance, some benzimidazole derivatives have been found to have neuroprotective effects against ethanol-induced neurodegeneration . .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Alkyl Group: The next step involves the introduction of the 2-methylpropyl group. This can be done through alkylation reactions using appropriate alkyl halides in the presence of a base.
Acetylation: The final step is the acetylation of the amine group to form the acetamide. This can be achieved by reacting the amine with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine: This compound shares the benzodiazole core but lacks the acetamide group.
Acetamide, N-(1-methylpropyl)-: This compound contains the acetamide group but has a different alkyl substituent.
Uniqueness
N-{1-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzodiazole core provides stability and reactivity, while the acetamide group enhances its solubility and potential biological activity.
Properties
IUPAC Name |
N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(2)9-18-14-8-6-5-7-13(14)17-15(18)11(3)16-12(4)19/h5-8,10-11H,9H2,1-4H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMINMGIUNSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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